molecular formula C9H7ClN2O2 B1463278 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060794-98-0

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Cat. No.: B1463278
CAS No.: 1060794-98-0
M. Wt: 210.62 g/mol
InChI Key: IZJVHSHRINPQTM-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and receptors.

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to bind to the active site of certain kinases, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic genes such as BAX and P53 . Furthermore, this compound affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, forming stable complexes that inhibit their activity. For instance, its interaction with COX involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the overall efficacy and safety profile of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity, highlighting the importance of careful dose optimization in preclinical studies .

Preparation Methods

The synthesis of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid typically involves multi-step synthetic routes. One common method involves the initial formation of the pyrrolopyridine core, followed by chlorination and subsequent functionalization to introduce the acetic acid moiety. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents such as sodium methoxide or potassium tert-butoxide. .

Scientific Research Applications

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid include other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features that confer distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJVHSHRINPQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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